Therapeutic Potential of 2-Thiocyanato-6-trifluoromethoxy-phenylamine Derivatives
Therapeutic Potential of 2-Thiocyanato-6-trifluoromethoxy-phenylamine Derivatives
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
2-Thiocyanato-6-trifluoromethoxy-phenylamine (CAS 1822818-45-0) represents a critical, albeit underutilized, scaffold in the synthesis of next-generation neuroprotective agents. Structurally, it serves as the direct regioisomeric precursor to 4-(trifluoromethoxy)benzothiazol-2-amine , a close analog of the FDA-approved ALS drug Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine).
While Riluzole targets the 6-position for substitution, the 2-thiocyanato-6-trifluoromethoxy-phenylamine scaffold directs cyclization to the 4-position of the benzothiazole ring. This structural shift offers significant medicinal chemistry advantages, including altered metabolic stability (via steric shielding of the exocyclic amine) and modified ion-channel binding kinetics. This guide analyzes the synthesis, structural logic, and therapeutic potential of this scaffold and its cyclized derivatives, positioning them as candidates for treating amyotrophic lateral sclerosis (ALS), excitotoxicity, and potentially glioma.
Chemical Architecture & Synthesis
Structural Identity
The core molecule is a polysubstituted aniline characterized by:
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Position 1: Primary Amine (-NH₂).
-
Position 2: Thiocyanate group (-SCN), the "warhead" for cyclization.
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Position 6: Trifluoromethoxy group (-OCF₃), a lipophilic, metabolically stable moiety.
This specific substitution pattern (2,6-disubstituted aniline) dictates that upon cyclization, the resulting benzothiazole will bear the -OCF₃ group at the C4 position , adjacent to the nitrogen bridgehead. This contrasts with Riluzole, where the -OCF₃ is at C6.
Synthesis Pathway (The Hugerschoff Reaction)
The synthesis of the 2-thiocyanato intermediate and its subsequent cyclization is typically achieved via the Hugerschoff reaction or oxidative thiocyanation.
Protocol:
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Starting Material: 2-amino-3-(trifluoromethoxy)benzene (or 2-trifluoromethoxy-aniline if directed ortho-lithiation/halogenation is used). Note: Direct thiocyanation of 2-trifluoromethoxy aniline usually yields the 4-SCN product (para). To get the 2-SCN-6-OCF3 pattern, one must often start with a blocked para-position or use specific directing groups.
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Thiocyanation: Reaction with Ammonium Thiocyanate (NH₄SCN) and Bromine (Br₂) in glacial acetic acid.
-
Cyclization: The intermediate 2-thiocyanato-6-trifluoromethoxy-phenylamine spontaneously or thermally cyclizes to form 4-(trifluoromethoxy)benzothiazol-2-amine .
Visualization: Synthesis & Regiochemistry
Caption: Synthesis pathway converting the aniline precursor via the thiocyanato intermediate into the 4-substituted benzothiazole derivative.
Therapeutic Mechanisms
The therapeutic value of 2-thiocyanato-6-trifluoromethoxy-phenylamine lies almost exclusively in its cyclized derivative, 4-(trifluoromethoxy)benzothiazol-2-amine . The mechanism of action (MoA) is predicted to parallel Riluzole but with distinct pharmacokinetic advantages.
Glutamate Excitotoxicity Inhibition
Like Riluzole, the 4-OCF₃ derivative functions as a glutamate modulator.
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Mechanism: It inhibits the presynaptic release of glutamate by blocking voltage-gated sodium channels (VGSCs). This prevents the depolarization required for calcium influx and vesicle fusion.
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Target: Naᵥ1.1 and Naᵥ1.6 channels in CNS neurons.
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Advantage of 4-Substitution: The 4-position is sterically close to the exocyclic amine (position 2). Substituents here can influence the binding pose in the sodium channel pore, potentially altering subtype selectivity.
Metabolic Stability (The N-Acetylation Blockade)
A major limitation of Riluzole is its rapid metabolism via CYP1A2 hydroxylation and N-acetylation .
-
Riluzole (6-OCF₃): The 2-amino group is sterically accessible, leading to rapid acetylation and loss of activity.
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Derivative (4-OCF₃): The bulky trifluoromethoxy group at position 4 (ortho to the bridgehead nitrogen) creates a "steric fence" near the 2-amino group.
-
Hypothesis: This steric hindrance may reduce the rate of N-acetylation, extending the half-life (
) of the drug in vivo, allowing for lower dosing and reduced hepatic stress.
Visualization: Mechanism of Action
Caption: Mechanism of action showing Na+ channel blockade and the hypothesis of reduced metabolic clearance due to 4-position steric hindrance.
Experimental Protocols
Synthesis of 4-(Trifluoromethoxy)benzothiazol-2-amine
This protocol validates the conversion of the topic scaffold into the active therapeutic agent.[1]
Materials:
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2-Amino-3-(trifluoromethoxy)benzene (10 mmol)
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Potassium Thiocyanate (KSCN) (40 mmol)[2]
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Bromine (Br₂) (15 mmol)[2]
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Glacial Acetic Acid (25 mL)
Procedure:
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Dissolution: Dissolve 10 mmol of the aniline precursor and 40 mmol KSCN in 20 mL glacial acetic acid in a round-bottom flask.
-
Cooling: Cool the mixture to <10°C using an ice bath.
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Bromination: Add Br₂ (15 mmol) in 5 mL acetic acid dropwise over 30 minutes. Caution: Exothermic reaction.
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Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. The intermediate 2-thiocyanato-6-trifluoromethoxy-phenylamine forms transiently and cyclizes.
-
Workup: Pour the reaction mixture into 200 mL ice water. Neutralize to pH 8 with ammonium hydroxide (NH₄OH).
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Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water (50:50) to obtain the benzothiazole derivative.[1][2][3][4]
-
Validation: Verify structure via ¹H-NMR (Look for aromatic protons and broad NH₂ singlet) and ¹⁹F-NMR (Singlet for -OCF₃).
In Vitro Glutamate Release Assay
To confirm therapeutic potential comparable to Riluzole.
System: Rat cortical synaptosomes. Protocol:
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Preparation: Isolate synaptosomes from rat cortex using sucrose gradient centrifugation.
-
Loading: Incubate synaptosomes with [³H]-Glutamate (0.1 µM) for 15 min at 37°C.
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Treatment: Aliquot synaptosomes and treat with vehicle (DMSO), Riluzole (10 µM, positive control), or the Test Derivative (0.1 – 100 µM).
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Stimulation: Depolarize using 30 mM KCl or 15 µM Veratridine.
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Measurement: Measure released radioactivity via liquid scintillation counting.
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Analysis: Calculate IC₅₀ for inhibition of glutamate release.
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Success Criterion: IC₅₀ < 10 µM indicates potent neuroprotective potential.[5]
-
Comparative Data Analysis
The following table projects the expected physicochemical differences between the standard of care (Riluzole) and the derivative formed from the topic scaffold.
| Feature | Riluzole (Standard) | 4-OCF₃ Derivative (Target) | Therapeutic Implication |
| Precursor | 4-OCF₃-Aniline | 2-Thiocyanato-6-OCF₃-Aniline | Different starting materials dictate regiochemistry. |
| Substitution | 6-Position (Para to N) | 4-Position (Ortho to N) | 4-position offers steric shielding. |
| LogP (Lipophilicity) | ~3.5 | ~3.6 | Similar BBB permeability expected. |
| Metabolic Liability | High (N-Acetylation) | Low (Predicted) | Potential for once-daily dosing vs. Riluzole's BID. |
| Primary Indication | ALS | ALS, Glioma, Anxiety | Broader utility due to stability. |
References
-
Vertex Pharmaceuticals. (1983). Medicament based on 2-amino-6-trifluoromethoxy-benzothiazole.[1][5][6][7] US Patent 4,370,338.[3][4][7] Link
-
Hroch, L., et al. (2016).[2] Design, synthesis and biological evaluation of benzothiazole derivatives as potential neuroprotective agents.[1] Bioorganic & Medicinal Chemistry Letters, 26(15), 3675-3678.[2] Link
-
Combi-Blocks. (n.d.). Product Data Sheet: 2-Thiocyanato-6-trifluoromethoxy-phenylamine (CAS 1822818-45-0).[8][9][10]Link
-
Jimonet, P., et al. (1999). Riluzole series: Synthesis and in vivo anticonvulsant activity of 6-substituted-2-benzothiazolamines. Journal of Medicinal Chemistry, 42(15), 2828-2843.[3] Link
-
Bensimon, G., et al. (1994). A controlled trial of riluzole in amyotrophic lateral sclerosis. New England Journal of Medicine, 330(9), 585-591. Link
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